N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
Description
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule featuring a hybrid structure of indole and thiazole moieties. The indole core, substituted with a methyl group at the 1-position, is linked via an ethyl-carboxamide bridge to a 4-tert-butyl-1,3-thiazole ring. This structural design is characteristic of bioactive compounds targeting enzymes or receptors, as both indole and thiazole scaffolds are prevalent in pharmaceuticals with antiviral, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C19H23N3OS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H23N3OS/c1-19(2,3)16-12-24-17(21-16)9-10-20-18(23)14-11-22(4)15-8-6-5-7-13(14)15/h5-8,11-12H,9-10H2,1-4H3,(H,20,23) |
InChI Key |
UMOGTQVDKRSUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCNC(=O)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Once the thiazole and indole rings are prepared, they can be coupled through a series of reactions. The tert-butyl group is introduced via alkylation reactions, and the final carboxamide group is formed through amidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the thiazole or indole rings.
Scientific Research Applications
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole ring can intercalate into DNA, affecting gene expression and cell proliferation. The compound’s effects are mediated through various signaling pathways, including those involved in apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Key Structural Differences and Implications
Research Findings and Implications
- Antiviral Potential: Thiazolides with polar substituents (e.g., hydroxybenzamide) show stronger binding to SARS-CoV-2 M<sup>pro</sup> than nonpolar analogs . The target compound’s tert-butyl group may compensate by enhancing lipophilicity, critical for cell membrane penetration.
- Anticancer Activity : Indole-thiazole hybrids with tetrazole or oxadiazole groups exhibit cytotoxicity via apoptosis induction . The target compound’s methyl-indole group could modulate cytochrome P450 interactions, affecting metabolic stability.
- Synthetic Feasibility : The ethyl-carboxamide linker in the target compound is synthetically accessible via coupling reactions, similar to methods used for analogs in .
Biological Activity
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.5 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, making it a valuable scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃OS |
| Molecular Weight | 333.5 g/mol |
| CAS Number | 1333993-66-0 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole moiety in this compound enhances its cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can achieve IC50 values as low as 1.61 µg/mL against specific tumor cells, suggesting strong potential for this compound in cancer therapy .
The mechanism by which thiazole derivatives exert their antitumor effects often involves the induction of apoptosis and the inhibition of key survival pathways in cancer cells. Molecular dynamics simulations have revealed that these compounds interact predominantly through hydrophobic contacts with target proteins, which is crucial for their activity .
Antimicrobial Activity
Thiazole-containing compounds have also demonstrated antimicrobial properties. For example, derivatives similar to this compound showed activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 µg/mL . This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:
- Thiazole Ring : Essential for cytotoxicity; modifications at this position can significantly enhance or reduce activity.
- Substituents : The presence of electron-donating groups (such as methyl groups) at specific positions on the phenyl ring has been linked to increased potency against cancer cell lines .
Case Studies
Several studies have explored the biological implications of similar thiazole derivatives:
- Study on Antitumor Activity : A compound structurally related to this compound was found to be equipotent against multiple cancer cell lines, indicating its broad-spectrum efficacy .
- Antimicrobial Efficacy : Another research highlighted that thiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with IC50 values demonstrating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
